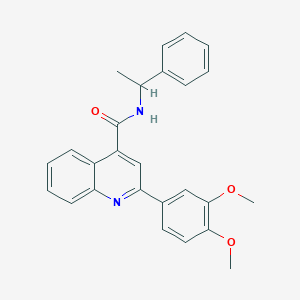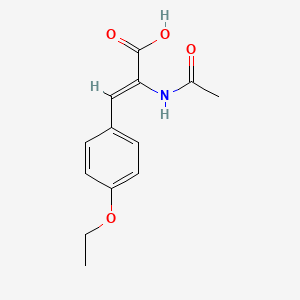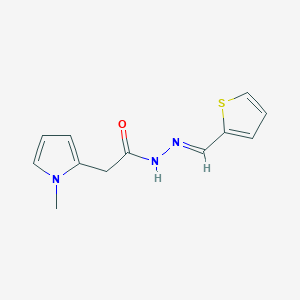![molecular formula C16H18N2O3 B3881222 2-(4-methoxyphenyl)-N'-[1-(5-methyl-2-furyl)ethylidene]acetohydrazide](/img/structure/B3881222.png)
2-(4-methoxyphenyl)-N'-[1-(5-methyl-2-furyl)ethylidene]acetohydrazide
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N'-[1-(5-methyl-2-furyl)ethylidene]acetohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MFA-1, and it is a hydrazone derivative of acetohydrazide. MFA-1 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
The exact mechanism of action of MFA-1 is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cell proliferation and survival. MFA-1 has been found to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
MFA-1 has been found to exhibit a range of biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and neuroprotective effects. MFA-1 has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, MFA-1 has been found to exhibit antioxidant activity and may have potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MFA-1 in laboratory experiments is its ability to exhibit a range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of research areas. However, one limitation of using MFA-1 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on MFA-1. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as a drug candidate for cancer treatment. Further research is also needed to fully understand the mechanism of action of MFA-1 and to identify potential side effects or toxicity issues.
Applications De Recherche Scientifique
MFA-1 has been studied for its potential applications in a range of scientific research areas, including cancer research, neuropharmacology, and drug discovery. In cancer research, MFA-1 has been found to exhibit anti-proliferative effects on a range of cancer cell lines, including breast cancer, lung cancer, and leukemia. In neuropharmacology, MFA-1 has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, MFA-1 has been found to exhibit activity against a range of target proteins, including kinases and proteases.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-[(E)-1-(5-methylfuran-2-yl)ethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-4-9-15(21-11)12(2)17-18-16(19)10-13-5-7-14(20-3)8-6-13/h4-9H,10H2,1-3H3,(H,18,19)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGABUCDXSDWLTM-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=NNC(=O)CC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C(=N/NC(=O)CC2=CC=C(C=C2)OC)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline](/img/structure/B3881147.png)



![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B3881167.png)


![N-[2-(aminocarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B3881194.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylamide](/img/structure/B3881206.png)
![N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-3-phenylacrylamide ethanedioate dihydrate](/img/structure/B3881213.png)
![N'-[(5-methyl-2-thienyl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B3881219.png)
![N-[3-(dimethylamino)propyl]-2-methoxybenzamide](/img/structure/B3881234.png)
